Cas no 941869-45-0 (N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring both oxadiazole and oxazole moieties, linked via a carboxamide group. Its structure incorporates a 3,4-dimethoxyphenyl substituent, which may enhance solubility and influence electronic properties. This compound is of interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The oxadiazole and oxazole rings contribute to its stability and ability to engage in hydrogen bonding, making it a versatile intermediate for drug discovery. Its synthetic accessibility and functional group compatibility further support its utility in developing novel pharmacophores.
N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide structure
941869-45-0 structure
Product name:N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide
CAS No:941869-45-0
MF:C14H12N4O5
MW:316.268882751465
CID:5498915

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
    • N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide
    • Inchi: 1S/C14H12N4O5/c1-20-9-4-3-8(7-11(9)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19)
    • InChI Key: FLOKBETYHAXXJP-UHFFFAOYSA-N
    • SMILES: O1C(C(NC2=NN=C(C3=CC=C(OC)C(OC)=C3)O2)=O)=CC=N1

N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2833-0520-75mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2833-0520-10μmol
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2833-0520-25mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2833-0520-100mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2833-0520-2μmol
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2833-0520-2mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2833-0520-4mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2833-0520-20mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2833-0520-50mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2833-0520-3mg
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
941869-45-0 90%+
3mg
$63.0 2023-05-16

Additional information on N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide

Recent Advances in the Study of N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide (CAS: 941869-45-0)

The compound N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide (CAS: 941869-45-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique oxadiazole and oxazole moieties, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anticancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in drug development.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide exhibits potent inhibitory effects against certain tyrosine kinases, which are often overexpressed in various malignancies. The compound's structure-activity relationship (SAR) has been extensively studied, revealing that the dimethoxyphenyl group plays a critical role in its binding affinity and selectivity.

In addition to its anticancer properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. Preliminary data suggest that it may modulate key inflammatory pathways by targeting cyclooxygenase-2 (COX-2) and other mediators of inflammation. These findings open new avenues for the development of dual-function therapeutics that could simultaneously address cancer and inflammation-related disorders.

The synthesis of N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. Researchers have successfully optimized reaction conditions, reducing the need for hazardous reagents and streamlining the production process for potential scale-up.

Pharmacokinetic studies of the compound have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. While the compound shows good bioavailability in animal models, challenges remain in optimizing its metabolic stability and tissue penetration. Current efforts are directed at developing prodrug derivatives and formulation strategies to enhance its therapeutic index.

Looking ahead, the future research directions for N-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide include comprehensive preclinical evaluation, combination therapy studies, and further structural modifications to improve its drug-like properties. The compound's unique chemical scaffold and demonstrated biological activities position it as a promising candidate for the development of novel therapeutics in oncology and beyond.

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